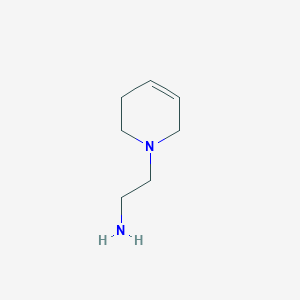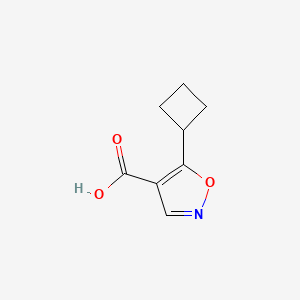
6-Amino-9-(1-(but-2-ynoyl)pirrolidin-3-il)-7-(4-fenoxifenil)-7H-purin-8(9H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is a useful research compound. Its molecular formula is C25H22N6O3 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Malignidades de células B e inhibición de Btk
ONO-4059 es un nuevo inhibidor oral de la tirosina quinasa de Bruton (Btk). Btk desempeña un papel central en las vías de señalización del receptor de células B (BCR), regulando la supervivencia, activación, proliferación y diferenciación de las células linfoides de la estirpe B. La señalización aberrante de BCR se ha implicado en la supervivencia de las células B malignas. Los puntos clave relacionados con las malignidades de células B y ONO-4059 incluyen:
- Subtipo ABC de linfoma difuso de células B grandes (DLBCL): Estudios previos demostraron que ONO-4059 inhibe eficazmente la señalización mediada por Btk a través de Akt y PKD, lo cual es fundamental para la supervivencia de las líneas celulares DLBCL de células B activadas (ABC) (por ejemplo, TMD-8) . Este hallazgo sugiere aplicaciones terapéuticas potenciales en el tratamiento del DLBCL.
Actividad antitumoral
ONO-4059 exhibe una potente actividad farmacodinámica al inhibir la Btk fosforilada (P-Btk) y suprimir eficazmente el crecimiento tumoral. Específicamente:
- Modelo de xenotrasplante de TMD-8: En un modelo de xenotrasplante de TMD-8 (DLBCL), ONO-4059 demostró actividad antitumoral. La inhibición de P-Btk se correlacionó con efectos antiproliferativos profundos .
Cambios en la expresión genética
Comprender los efectos de ONO-4059 en la transcripción genética proporciona información valiosa:
- Patrones de expresión genética: El análisis de microarrays reveló un conjunto central de genes afectados por el tratamiento con ONO-4059. En particular, CXCL-10 (una quimiocina) se reguló negativamente. CXCL-10 participa en varios procesos patológicos, incluidas enfermedades infecciosas, inflamación, trastornos autoinmunitarios y cáncer .
Linfoma del sistema nervioso central primario (PCNSL)
ONO-4059 también se ha investigado en pacientes con PCNSL recidivante o refractario:
- Monoterapia con tirabrutinib: En ensayos clínicos, tirabrutinib (ONO-4059) se administró por vía oral una vez al día a pacientes con PCNSL recidivante o refractario. Este estudio tiene como objetivo evaluar su eficacia .
Inhibición dual de Btk/Tec
Además de Btk, ONO-4059 también inhibe la cinasa Tec:
- Supresión de FcγR y FcεR: ONO-4059 suprime fuertemente la activación de células B y la producción de TNFα en monocitos y mastocitos. Esta inhibición dual lo convierte en un candidato intrigante para enfermedades autoinmunitarias e inflamatorias .
En resumen, ONO-4059 es prometedor en el tratamiento de las malignidades de células B, particularmente el DLBCL, y puede tener aplicaciones más amplias en otras enfermedades. Su inhibición dual de Btk y la cinasa Tec se suma a su potencial terapéutico. Los investigadores continúan explorando sus mecanismos y eficacia clínica en varios contextos
Mecanismo De Acción
Target of Action
The primary target of 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one, also known as ONO-4059, is Bruton’s Tyrosine Kinase (BTK) . BTK is a critical kinase in B-cell receptor (BCR) signaling and plays a significant role in B-cell development and function .
Mode of Action
ONO-4059 interacts with its target, BTK, by irreversibly and covalently binding to it . This binding inhibits the aberrant B-cell receptor signaling . The inhibition of BTK by ONO-4059 blocks BCR signaling and B-cell proliferation and activation .
Biochemical Pathways
The primary biochemical pathway affected by ONO-4059 is the B-cell receptor (BCR) signaling pathway . BTK, the target of ONO-4059, is a downstream molecule of this pathway . By inhibiting BTK, ONO-4059 disrupts the BCR signaling pathway, which in turn affects the survival, activation, proliferation, and differentiation of B-lineage lymphoid cells .
Pharmacokinetics
The pharmacokinetics of ONO-4059 reflects rapid absorption and elimination, with a half-life of approximately 6 hours . There is a dose-dependent increase in exposure with no accumulation of ONO-4059 exposure and low inter- or intra-patient variability . BTK occupancy in peripheral blood, as measured by phosphorylated BTK, is maintained for at least 24 hours across all dose levels .
Result of Action
The molecular and cellular effects of ONO-4059’s action primarily involve the inhibition of B-cell proliferation and activation due to the disruption of BCR signaling . This results in the suppression of B-cell malignancies, as BTK plays a critical role in B-cell development and lymphomagenesis .
Propiedades
IUPAC Name |
6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2469069.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)


![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2469073.png)
![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)

![(2Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2469086.png)



